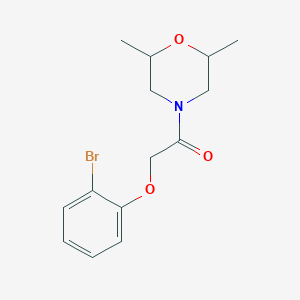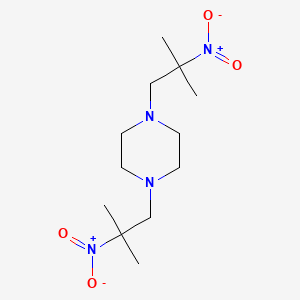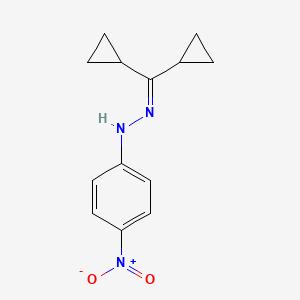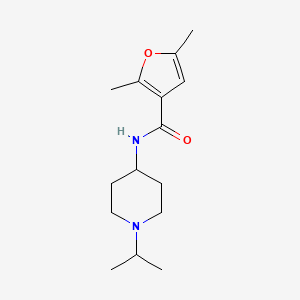![molecular formula C16H24FNO2 B5240963 1-[2-[2-(4-Fluorophenoxy)ethoxy]ethyl]-4-methylpiperidine](/img/structure/B5240963.png)
1-[2-[2-(4-Fluorophenoxy)ethoxy]ethyl]-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-(4-Fluorophenoxy)ethoxy]ethyl]-4-methylpiperidine is a chemical compound with the molecular formula C16H24FNO2. It is known for its unique structure, which includes a piperidine ring substituted with a 4-methyl group and a 2-[2-(4-fluorophenoxy)ethoxy]ethyl chain.
Preparation Methods
The synthesis of 1-[2-[2-(4-Fluorophenoxy)ethoxy]ethyl]-4-methylpiperidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 4-fluorophenoxyethanol intermediate: This step involves the reaction of 4-fluorophenol with ethylene oxide under basic conditions to form 4-fluorophenoxyethanol.
Etherification: The 4-fluorophenoxyethanol is then reacted with 2-chloroethyl ether in the presence of a base to form 2-[2-(4-fluorophenoxy)ethoxy]ethanol.
Piperidine ring formation: The final step involves the reaction of 2-[2-(4-fluorophenoxy)ethoxy]ethanol with 4-methylpiperidine under acidic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[2-[2-(4-Fluorophenoxy)ethoxy]ethyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-[2-(4-Fluorophenoxy)ethoxy]ethyl]-4-methylpiperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Fluorophenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-[2-(4-Fluorophenoxy)ethoxy]ethyl]-4-methylpiperidine can be compared with other similar compounds, such as:
1-[2-[2-(4-Fluorophenoxy)ethoxy]ethyl]-4-methylpiperazine: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
1-[2-[2-(4-Fluorophenoxy)ethoxy]ethyl]-4-methylmorpholine: This compound contains a morpholine ring, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
Properties
IUPAC Name |
1-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO2/c1-14-6-8-18(9-7-14)10-11-19-12-13-20-16-4-2-15(17)3-5-16/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISZUUWTVSBCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B5240882.png)

![6-bromo-4-(5-methylthiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5240898.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5240912.png)
![3-bromo-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide](/img/structure/B5240921.png)
![2-({4-ALLYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B5240925.png)
![2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide](/img/structure/B5240931.png)
![(5E)-5-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5240932.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one](/img/structure/B5240950.png)

![dimethyl 5-({[3-(acetylamino)-4-(4-morpholinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B5240958.png)
![{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5240971.png)


